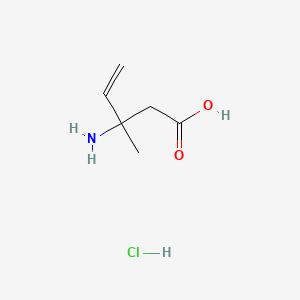

(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). In pharmaceuticals, hydrochlorides are used to improve the water solubility of organic compounds .

Synthesis Analysis

The synthesis of amino acids typically involves methods such as the Strecker synthesis or the Gabriel synthesis . The conversion of these amino acids into hydrochlorides usually involves a simple acid-base reaction .Molecular Structure Analysis

The molecular structure of amino acids consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group .Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, including peptide bond formation, decarboxylation, and transamination . The hydrochloride salt form can influence the reactivity and solubility of the amino acid .Physical And Chemical Properties Analysis

Amino acids have both a basic amine group and an acidic carboxyl group, which allows them to act as buffers in solution . The properties of the hydrochloride form can vary, but generally, it increases the water solubility of the compound .Scientific Research Applications

Enantioselective Synthesis

- Enantioselective Synthesis of Fluorinated Amino Acids : This compound has been used in the enantioselective synthesis of fluorinated amino acids, which are important in medicinal chemistry and as isosteres of natural amino acids (Laue, Mück‐Lichtenfeld, & Haufe, 1999).

Biochemical Applications

- Action on Stereosiomers : Research has explored its action on the stereoisomers of 2-amino-3-methylpent-4-enoic acid, leading to a better understanding of amino acid stereochemistry and providing a route to stereochemically pure compounds (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Chemical Synthesis

- Synthesis of Amino Acid Derivatives : This compound has been central to the synthesis of various amino acid derivatives, contributing significantly to the development of new synthetic routes in organic chemistry (Shendage, Froehlich, Bergander, & Haufe, 2005).

Inhibitors in Neuroprotective Agents

- Potent Inhibitors of Kynurenine-3-Hydroxylase : The compound has been included in the synthesis and study of inhibitors of kynurenine-3-hydroxylase, which have potential as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-3-methylpent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-6(2,7)4-5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKPGDOMDSRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

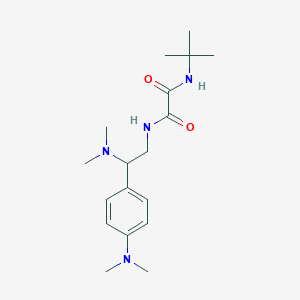

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

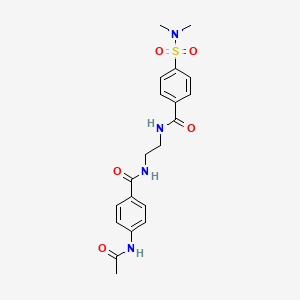

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)

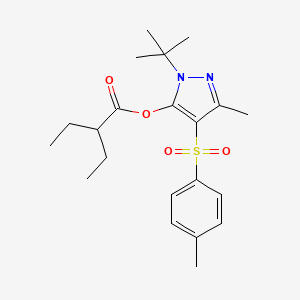

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)